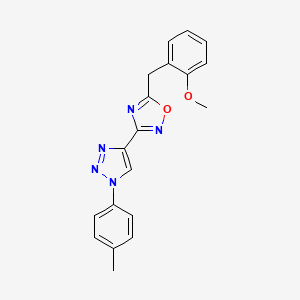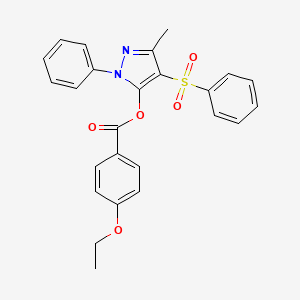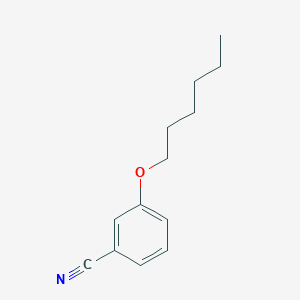
5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring, a triazole ring, and a methoxybenzyl group. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has also shown potential as an antimicrobial agent by inhibiting the growth of bacteria.
Biochemical and Physiological Effects:
5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has shown various biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. This compound has also shown potential as a neuroprotective agent by inhibiting the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity towards specific enzymes and proteins. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole. One of the potential directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has been achieved using different methods. One of the most commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction. In this method, the starting materials are 2-methoxybenzyl azide and p-tolyl acetylene, which undergo a cycloaddition reaction in the presence of copper (I) catalyst and triethylamine to form the triazole ring. This intermediate is then reacted with ethyl chloroformate and sodium azide to form the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections.
Eigenschaften
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-7-9-15(10-8-13)24-12-16(21-23-24)19-20-18(26-22-19)11-14-5-3-4-6-17(14)25-2/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJWEOZQQLZTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C3=NOC(=N3)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2606000.png)
![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2606004.png)



![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606009.png)

![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2606011.png)

![6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2606014.png)
![7-Fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2606016.png)


![3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606019.png)